

Physical and chemical properties of tert-butyl benzoate

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Compound of Interest

Compound Name: *tert-Butyl benzoate*

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An In-depth Technical Guide to the Physical and Chemical Properties of **tert-Butyl Benzoate**

Abstract

Tert-butyl benzoate is an organic compound classified as a benzoate ester. Formed from the formal condensation of benzoic acid and tert-butanol, it is a colorless to pale yellow liquid with a characteristic fruity odor at room temperature.[1] Its bulky tert-butyl group imparts significant steric hindrance, which influences its stability and reactivity compared to other alkyl benzoates. [2] This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **tert-butyl benzoate**, along with detailed experimental protocols relevant to its synthesis and analysis. This document is intended for researchers, chemists, and professionals in the fields of drug development and materials science.

Compound Identification and Structure

- IUPAC Name: **tert-butyl benzoate**[3]
- Synonyms: Benzoic acid, 1,1-dimethylethyl ester; Benzoic acid, tert-butyl ester; Trimethylcarbinol benzoate[1][3][4]
- CAS Number: 774-65-2[3][4]
- Molecular Formula: $C_{11}H_{14}O_2$ [3][4]
- Molecular Weight: 178.23 g/mol [2][3]

- Chemical Structure:
 - SMILES: CC(C)(C)OC(=O)C1=CC=CC=C1^[3]
 - InChI Key: LYDRKKWPKKEMNZ-UHFFFAOYSA-N^[3]

Physical Properties

Tert-butyl benzoate is a non-polar organic compound, which dictates its solubility and other physical characteristics.^[1] It is generally stable under normal storage conditions.^[1]

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid with a pleasant, fruity odor.	^[1]
Boiling Point	54 °C at 1 mmHg75 °C at 3 Torr	^[5] ^[4]
Density	0.9928 g/cm ³ at 25 °C	^[4]
Refractive Index	1.49 (n _{20/D})	^[5]
Solubility	Limited solubility in water. ^[1] Soluble in organic solvents like ethanol, ether, and acetone. ^[1] ^[6]	^[1] ^[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **tert-butyl benzoate**.

Technique	Key Features
^1H NMR	The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group ($-(\text{CH}_3)_3$) and multiplets in the aromatic region corresponding to the protons on the benzene ring.
^{13}C NMR	The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group, the methyl carbons, the ester carbonyl carbon, and distinct signals for the aromatic carbons.
Infrared (IR)	The IR spectrum is characterized by a strong absorption band for the $\text{C}=\text{O}$ (ester) stretching vibration, typically around 1715 cm^{-1} . It also shows $\text{C}-\text{O}$ stretching bands and absorptions characteristic of the benzene ring.
Mass Spec. (MS)	The mass spectrum will show the molecular ion peak (M^+) and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Chemical Properties and Reactivity

The chemical behavior of **tert-butyl benzoate** is largely defined by its ester functional group and the sterically hindering tert-butyl group.

- **Stability:** The compound is stable under standard conditions but can be reactive under specific catalytic or environmental conditions.^[1]
- **Hydrolysis:** **Tert-butyl benzoate** can undergo hydrolysis under acidic or basic conditions to yield benzoic acid and tert-butanol.^[1] The bulky tert-butyl group influences the reaction mechanism. Unlike many other esters, esters of tert-butyl alcohol often hydrolyze via an AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) due to the stability of the resulting tert-butyl carbocation.^[7]

- **Synthetic Intermediate:** It serves as a key intermediate in various organic syntheses. A notable application is in the production of avobenzone, a common UVA filter in sunscreens, through a Claisen condensation reaction with 4-methoxyacetophenone.[2]

Mandatory Visualizations

Synthesis of *tert*-Butyl Benzoate

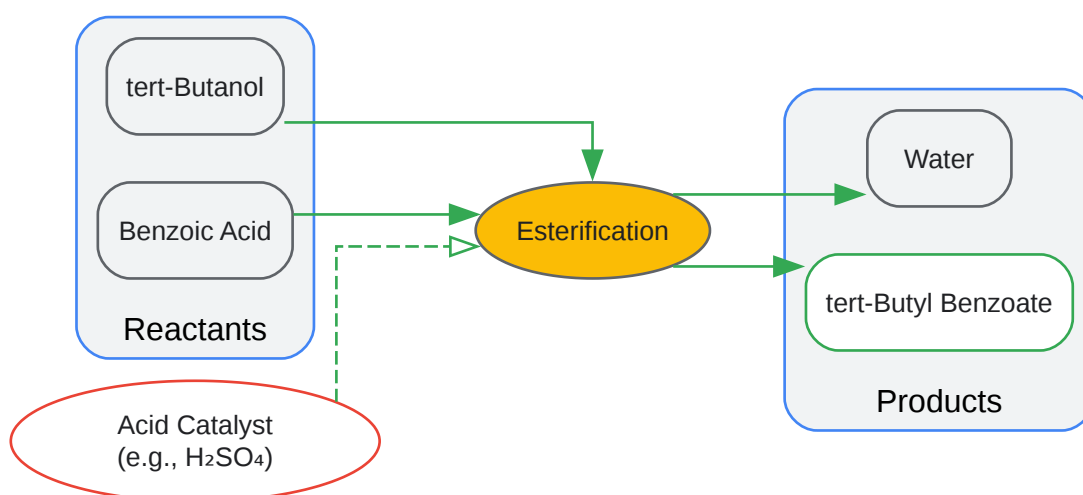


Figure 1: Synthesis of *tert*-Butyl Benzoate via Esterification

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Caption: Synthesis of ***tert*-Butyl Benzoate** via Fischer Esterification.

Acid-Catalyzed Hydrolysis Workflow

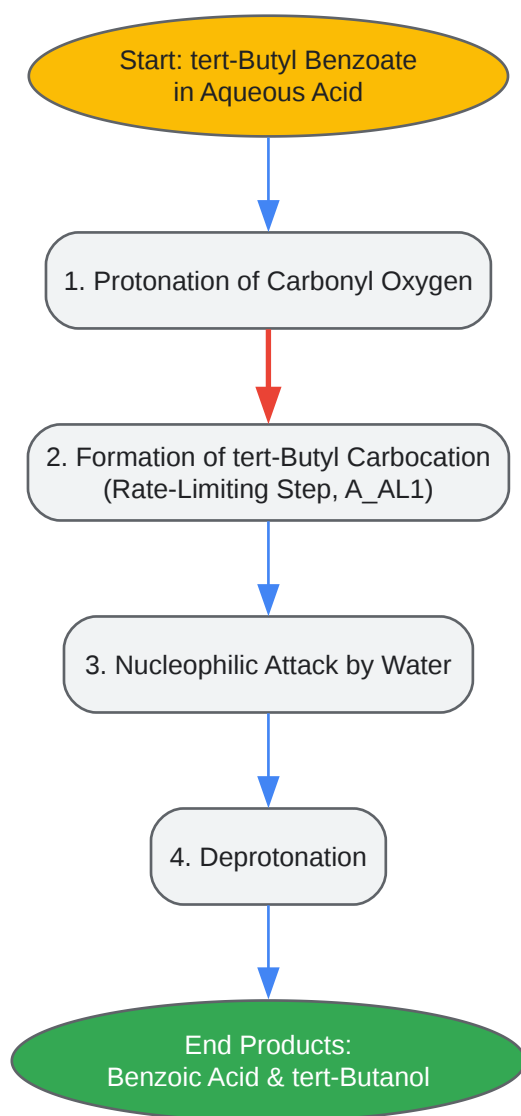


Figure 2: Workflow for Acid-Catalyzed Hydrolysis of tert-Butyl Benzoate

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Caption: Key steps in the AAL1 acid-catalyzed hydrolysis of **tert-butyl benzoate**.

Experimental Protocols

Synthesis of tert-Butyl Benzoate

Method 1: Fischer Esterification This protocol is based on the general principle of reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid and an excess of tert-butanol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid or another strong acid catalyst.
- **Reflux:** Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Workup:** After cooling, neutralize the excess acid with a sodium bicarbonate solution. Extract the product into an organic solvent such as diethyl ether.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by vacuum distillation.

Method 2: From Benzoyl Chloride This method provides an alternative route that avoids the equilibrium limitations of Fischer esterification.

- **Reaction Setup:** Dissolve tert-butanol in a suitable aprotic solvent (e.g., dichloromethane) in a flask placed in an ice bath. Add a base such as pyridine or triethylamine.
- **Acylation:** Add benzoyl chloride dropwise to the cooled, stirring solution.
- **Reaction:** Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- **Workup and Purification:** Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, sodium bicarbonate solution, and brine. Dry the organic phase, remove the solvent in vacuo, and purify the resulting ester by vacuum distillation.

Spectroscopic Analysis

Sample Preparation for NMR Spectroscopy:[8]

- Dissolve approximately 5-10 mg of the purified **tert-butyl benzoate** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.[8]

- Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[8]
- Acquire ^1H and ^{13}C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[8]

Sample Preparation for IR Spectroscopy:[8]

- For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.
- Alternatively, use a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[8]
- Record the spectrum in the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$).[8]
- Acquire a background spectrum first, then run the sample spectrum.[8]

Safety and Handling

- General Precautions: Avoid contact with skin, eyes, and clothing.[9] Use in a well-ventilated area or with local exhaust ventilation.[9]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical splash goggles, and lab coats.[10]
- Fire Hazards: **Tert-butyl benzoate** is a combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.[9] Use appropriate extinguishing media such as dry chemical, CO_2 , or alcohol foam in case of a fire.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[9][10]

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